Ethyl 2-sulfamoylpropanoate
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Overview
Description
Ethyl 2-sulfamoylpropanoate is an organic compound with the molecular formula C5H11NO4S. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group and the hydrogen atom of the alpha carbon is replaced by a sulfamoyl group. This compound is known for its applications in various fields of chemistry and biology due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-sulfamoylpropanoate can be synthesized through several methods. One common method involves the reaction of ethyl propanoate with sulfamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Another method involves the esterification of 2-sulfamoylpropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the esterification reaction. The product is then separated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-sulfamoylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 2-sulfamoylpropanoic acid and ethanol.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents.
Major Products Formed
Hydrolysis: 2-sulfamoylpropanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-sulfamoylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-sulfamoylpropanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-sulfamoylpropanoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-sulfamoylbutanoate: Similar structure but with an additional carbon in the alkyl chain.
Ethyl 2-sulfamoylacetate: Similar structure but with a shorter alkyl chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-sulfamoylpropanoate is a sulfonamide derivative with significant potential in medicinal chemistry due to its biological activity. This compound has been the subject of various studies aimed at understanding its mechanisms of action, therapeutic applications, and interactions with biological systems.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a sulfamoyl group that contributes to its reactivity and biological properties. The molecular formula is C7H14N2O3S, with a molecular weight of approximately 206.26 g/mol. Its structural features allow it to interact with various biological molecules, particularly enzymes.
The primary mechanism of action for this compound involves its role as an enzyme inhibitor . This compound can bind to the active sites of specific enzymes, thereby inhibiting their normal functions. This property is crucial for developing therapeutic agents targeting diseases characterized by enzyme dysregulation.
Enzyme Inhibition Studies
Research indicates that this compound exhibits inhibitory effects on various enzymes, including:
- Carbonic Anhydrase : This enzyme plays a vital role in regulating pH and fluid balance in biological systems.
- Matrix Metalloproteinases (MMPs) : These enzymes are involved in the degradation of extracellular matrix components and are often implicated in cancer metastasis and tissue remodeling.
Biological Activity and Therapeutic Applications
1. Anticancer Activity
Studies have shown that this compound may exhibit anticancer properties by inhibiting KIF18A, a protein associated with cancer cell proliferation. Inhibition of KIF18A has been linked to mitotic arrest in cancer cells, promoting apoptosis and potentially reducing tumor growth .
2. Anti-inflammatory Effects
The compound's ability to modulate enzyme activity also suggests potential anti-inflammatory effects, making it a candidate for treating conditions where inflammation plays a critical role.
Case Study 1: KIF18A Inhibition
In a study investigating the role of KIF18A in cancer cell lines, this compound was found to significantly reduce cell viability in vitro by inducing mitotic arrest. The results indicated that treatment with this compound led to increased apoptosis markers in HeLa cells .
Case Study 2: Enzyme Interaction
Another study focused on the interaction between this compound and carbonic anhydrase. The findings demonstrated that the compound effectively inhibited the enzyme's activity, suggesting its potential use in conditions requiring pH regulation .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Ethyl Acetate | C4H8O2 | Common solvent; low toxicity |
Sulfamethoxazole | C10H11N3O3S | Antibacterial; widely used in clinical settings |
Ethyl 2-(benzyloxycarbonylamino)-3-sulfamoylpropanoate | C13H18N2O6S | Similar structure; potential for broader applications |
Properties
IUPAC Name |
ethyl 2-sulfamoylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-3-10-5(7)4(2)11(6,8)9/h4H,3H2,1-2H3,(H2,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEJPRVSANXNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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